2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, a chloro-benzoyl group, and a hydrazonomethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Methoxylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate to introduce methoxy groups, forming 3,4,5-trimethoxybenzoic acid.
Formation of Hydrazonomethyl Linkage: The 3,4,5-trimethoxybenzoic acid is then reacted with 4-chloro-benzoyl hydrazine under specific conditions to form the hydrazonomethyl linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the hydrazonomethyl linkage, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain organic reactions due to its unique structure.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for antimicrobial drug development.
Industry:
Dye and Ink Production: It is used in the production of dyes and inks due to its chemical stability and color properties.
Photographic Developers: The compound is used in photographic developers for its ability to enhance image quality.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves:
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the hydrazonomethyl and chloro-benzoyl groups.
Methyl 3,4,5-trimethoxybenzoate: Another derivative used in organic synthesis with similar properties.
Uniqueness:
Structural Complexity: The presence of the hydrazonomethyl and chloro-benzoyl groups makes 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate more complex and versatile in its applications.
Enhanced Activity: The additional functional groups enhance its activity in various chemical and biological processes.
Properties
Molecular Formula |
C24H21ClN2O6 |
---|---|
Molecular Weight |
468.9g/mol |
IUPAC Name |
[2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)24(29)33-19-7-5-4-6-16(19)14-26-27-23(28)15-8-10-18(25)11-9-15/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
VYDWXPSVGKFSAK-VULFUBBASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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